N'-(Phenylsulfonyl)benzenesulfonohydrazide
Overview
Description
N'-(Phenylsulfonyl)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C12H12N2O4S2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.02384922 g/mol and the complexity rating of the compound is 445. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Probe for Calcium Ion Capturing
N'-(Phenylsulfonyl)benzenesulfonohydrazide derivatives have been synthesized and used as probes for calcium ion capturing. The study by Hussain et al. (2020) demonstrates the use of these derivatives in detecting calcium ions in natural samples, highlighting their potential in analytical chemistry.
Synthesis of Benzosultams
A novel route involving this compound for the iron-catalyzed synthesis of benzosultams has been developed. This method is notable for its convenient operation and good functional group tolerance, as discussed by Zhang et al. (2023).
Free-radical Azidation Studies
In the field of organic synthesis, the γ-nitrogen of phenylsulfonyl azide, derived from benzenesulfonohydrazide, has been labeled for use in free-radical azidation studies. Masterson and Shackleford (2007) provide insights into this chemistry, which is valuable for the production of 15 N-amines.
Reactions with Hydrogen Chloride or Hydrogen Bromide
The reactions of benzenesulfonohydrazides with hydrogen chloride or hydrogen bromide have been explored by Yung et al. (1977). These reactions yield thiosulfonates and disulfides, providing a route for the synthesis of various chemical compounds.
Preparation of Triazolo[4,3-a]pyridines
This compound has been used in the preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines, a process detailed by Ito et al. (1980). This showcases its utility in heterocyclic chemistry.
Synthesis of Anti-bacterial Derivatives
The synthesis of N-substituted derivatives of certain compounds involving this compound has been reported by Khalid et al. (2016). These derivatives exhibited moderate to significant antibacterial activity.
Corrosion Inhibition Studies
Sulfonohydrazide derivatives, including those derived from this compound, have been investigated as corrosion inhibitors for carbon steel in acidic media. The study by Ichchou et al. (2019) reveals their effectiveness and potential applications in materials science.
Building Blocks in Organic Synthesis
This compound derivatives have been identified as useful building blocks in organic synthesis. Research by Guinchard et al. (2005) demonstrates their versatility in reactions with organometallics to produce N-(Boc)hydroxylamines.
Chlorination of Activated Arenes
This compound has been explored for the chlorination of activated arenes and heterocycles. The study by Misal et al. (2020) presents a new approach to this process, showcasing the compound's reactivity.
Synthesis of Tetrazoles
This compound has been used in the synthesis of tetrazoles, as described by Ito et al. (1984). This highlights its role in the preparation of heterocyclic compounds.
Addition-Cyclization of N-Methyl-N-arylacrylamides
The addition-cyclization of N-methyl-N-arylacrylamides with arylaldehydes or benzenesulfonohydrazides, involving this compound, has been developed as a metal-free process. Ji et al. (2016) discuss this environmentally friendly approach in organic synthesis.
Antibacterial Activity of Sulfonamide Derivatives
The antibacterial activity of sulfonamide derivatives, synthesized using this compound, has been evaluated. The study by Ajani et al. (2013) showcases the compound's medicinal potential.
Properties
IUPAC Name |
N'-(benzenesulfonyl)benzenesulfonohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-19(16,11-7-3-1-4-8-11)13-14-20(17,18)12-9-5-2-6-10-12/h1-10,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUQBGPNFFSLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284484 | |
Record name | N'-(phenylsulfonyl)benzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-36-2 | |
Record name | NSC37423 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(phenylsulfonyl)benzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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